molecular formula C21H15Cl2N3O3 B302579 (5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B302579
M. Wt: 428.3 g/mol
InChI Key: UGEHHLSPONDJSU-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a pyrimidinetrione core substituted with a dichlorophenyl group and an indolylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with 1,2-dimethylindole-3-carbaldehyde in the presence of a base to form the intermediate, which is then cyclized with barbituric acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethanone
  • 1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)propane-1,2-dione
  • 1-(2,4-dichlorophenyl)-4-(1H-indol-3-yl)butane-1,3-dione

Uniqueness

(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and indolylmethylene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

IUPAC Name

(5Z)-1-(2,4-dichlorophenyl)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H15Cl2N3O3/c1-11-14(13-5-3-4-6-17(13)25(11)2)10-15-19(27)24-21(29)26(20(15)28)18-8-7-12(22)9-16(18)23/h3-10H,1-2H3,(H,24,27,29)/b15-10-

InChI Key

UGEHHLSPONDJSU-GDNBJRDFSA-N

SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.